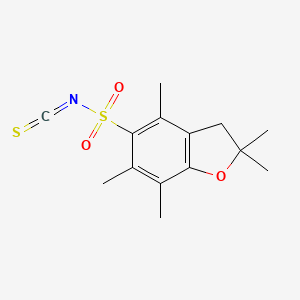
(3AS,7aS)-octahydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,7aS)-octahydro-1H-isoindol-1-one is a chemical compound with significant importance in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aS)-octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method includes the catalytic hydrogenation of isoindoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another approach involves the reduction of isoindoline derivatives using sodium borohydride (NaBH4) in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3AS,7aS)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully reduced isoindoline derivatives.
Substitution: Formation of halogenated or alkylated isoindoline derivatives.
Aplicaciones Científicas De Investigación
(3AS,7aS)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3AS,7aS)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that inhibit enzymes like angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting cardiovascular protective effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: A similar compound used in the synthesis of perindopril.
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another derivative with applications in medicinal chemistry.
Uniqueness
(3AS,7aS)-octahydro-1H-isoindol-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals highlights its importance in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m1/s1 |
Clave InChI |
JKYNCKNIVHDOKU-RQJHMYQMSA-N |
SMILES isomérico |
C1CC[C@H]2[C@H](C1)CNC2=O |
SMILES canónico |
C1CCC2C(C1)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)




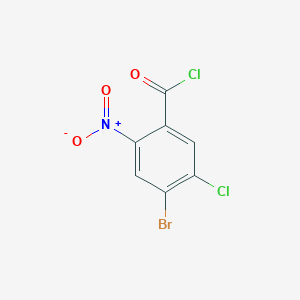
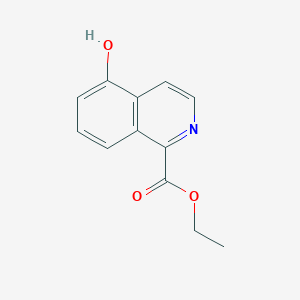
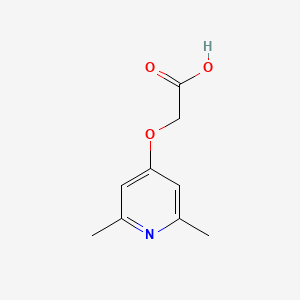
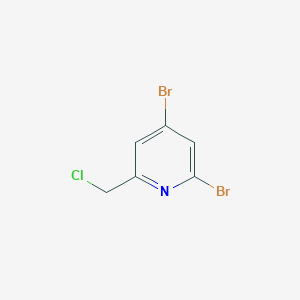
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)

![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
